molecular formula C15H17FN2OS B2448610 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide CAS No. 946375-63-9

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide

Cat. No.: B2448610
CAS No.: 946375-63-9
M. Wt: 292.37
InChI Key: NBSMFWZPQKRKKF-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide (CAS 946375-63-9) is a synthetic organic compound with a molecular formula of C 15 H 17 FN 2 OS and a molecular weight of 292.37 g/mol [ 1 ]. This butanamide derivative features a 1,3-thiazole ring core, a common scaffold in medicinal chemistry known for its diverse biological activities, linked to a 3-fluorophenyl group and a butyramide chain. While the specific biological profile and mechanism of action for this compound require further investigation, its molecular structure places it within a class of compounds that are frequently explored in various research domains. Thiazole derivatives are widely studied for their potential as privileged structures in drug discovery [ 3 ]. Related compounds with similar fluorophenyl-thiazole-ethyl-amide architectures are investigated as modulators of protein function, including as ligands for G protein-coupled receptors (GPCRs) like the CXCR3 receptor, which is a target in immunology and oncology research [ 5 ]. Furthermore, structurally similar molecules are reported to possess antimicrobial and anticancer properties in preclinical research, making this compound a valuable intermediate or tool compound for developing new chemical probes [ 3 ]. Researchers may utilize this compound as a building block in organic synthesis or as a lead structure in the design and screening of novel bioactive molecules. Its defined structure and purity make it suitable for method development in analytical chemistry and for studying structure-activity relationships (SAR). This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2OS/c1-2-4-14(19)17-8-7-13-10-20-15(18-13)11-5-3-6-12(16)9-11/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSMFWZPQKRKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CSC(=N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiazoles, nitrothiazoles.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide is unique due to the specific combination of a fluorophenyl group and a butanamide moiety attached to the thiazole ring. This unique structure may confer distinct bioactivity and therapeutic potential compared to other thiazole derivatives .

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C15H17FN2OS
  • Molecular Weight : 292.37 g/mol
  • CAS Number : 7518472

The biological activity of this compound primarily derives from its thiazole moiety. Thiazole derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.

Target Pathways

Research indicates that thiazole derivatives interact with various biological targets, influencing multiple signaling pathways:

  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inflammatory Mediators : Modulation of cytokines such as TNF-alpha and IL-6.

Anticancer Activity

A study investigating the anticancer effects of thiazole derivatives found that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9.

Antimicrobial Properties

In a separate investigation focused on antimicrobial activity, this compound demonstrated potent effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Effects

Another study highlighted the compound's anti-inflammatory properties, showing a significant reduction in the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeEvidence Level
AntimicrobialStrong
AnticancerModerate to Strong
Anti-inflammatoryModerate

Q & A

Basic Questions

Q. What are the critical steps and reaction conditions for synthesizing N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation via cyclization of thiourea intermediates and subsequent alkylation/amidation. Key parameters include:

  • Temperature control : 60–80°C for cyclization to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) for amide bond formation.
  • Catalysts : Use of coupling agents like EDCI/HOBt for efficient amidation .
    • Validation : Monitor reaction progress via TLC and HPLC, achieving >95% purity through recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm thiazole ring protons (δ 7.2–8.1 ppm) and fluorophenyl substituents (¹⁹F NMR for fluorine environment) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .

Q. What primary biological activities have been reported for this compound in preliminary studies?

  • Reported Activities :

  • Antimicrobial : Moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
  • Enzyme Inhibition : Inhibition of kinases (e.g., EGFR) and inflammatory mediators (COX-2) in vitro .
    • Screening Protocols : Use microplate assays (e.g., MTT for cytotoxicity, ELISA for enzyme activity) with appropriate positive controls .

Advanced Research Questions

Q. How can researchers identify the molecular targets and elucidate the mechanism of action for this compound?

  • Target Identification Strategies :

  • Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
  • X-ray Crystallography : Co-crystallize the compound with suspected targets (e.g., kinases) to resolve binding modes (e.g., hydrogen bonding with thiazole nitrogen) .
    • Mechanistic Studies :
  • Kinase Profiling : Screen against a panel of 100+ kinases to identify selectivity (e.g., IC₅₀ values) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Q. How should researchers address discrepancies in biological activity data across independent studies?

  • Root Cause Analysis :

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) .
  • Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .
    • Resolution : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and include internal reference compounds .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize this compound’s efficacy?

  • SAR Design :

  • Substituent Modifications : Vary fluorophenyl position (e.g., 2- vs. 4-fluoro) and thiazole substituents (e.g., methyl vs. ethyl groups) .
  • Bioisosteric Replacement : Replace the butanamide group with sulfonamide or urea moieties to enhance solubility .
    • Evaluation : Test analogs in parallel assays (e.g., IC₅₀ comparisons) and prioritize compounds with >10-fold improved potency .

Q. What methodologies are used to assess metabolic stability and pharmacokinetic (PK) properties in preclinical studies?

  • In Vitro Assays :

  • Hepatic Microsomes : Incubate with NADPH to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
    • In Vivo PK : Administer IV/PO in rodent models; collect plasma at intervals (0–24 hrs) to calculate AUC, Cₘₐₓ, and bioavailability .

Q. How can researchers ensure long-term stability of this compound during storage?

  • Storage Conditions :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (e.g., silica gel) and inert gas (N₂) to avoid hydrolysis of the amide bond .
    • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

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